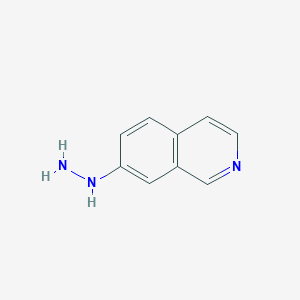

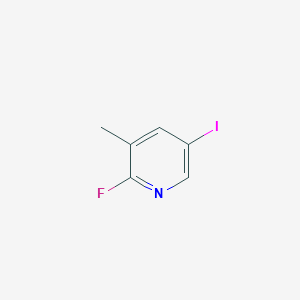

2-Fluoro-5-iodo-3-methylpyridine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

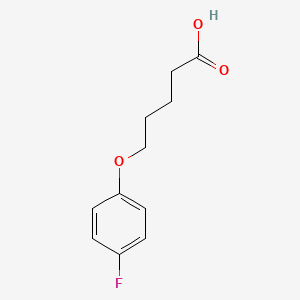

The compound of interest, 2-Fluoro-5-iodo-3-methylpyridine, is a halogenated pyridine derivative. Pyridine derivatives are important in the field of medicinal chemistry due to their presence in numerous pharmaceuticals and their potential for creating new chemical entities with biological activity. The presence of both fluorine and iodine atoms in the compound suggests its utility in various chemical transformations and as an intermediate in the synthesis of more complex molecules.

Synthesis Analysis

The synthesis of halogenated pyridines can be complex, involving multiple steps and various reagents. For instance, the synthesis of 3-fluoropyridines has been achieved through photoredox coupling of α,α-difluoro-β-iodoketones with silyl enol ethers, followed by condensation with ammonium acetate . Similarly, 2-amino-5-fluoropyridines have been synthesized from anisyl(2-bromopyridinyl)iodonium triflate using a palladium-catalyzed amination sequence . These methods highlight the versatility of halogenated pyridines in cross-coupling reactions and their potential as intermediates for further functionalization.

Molecular Structure Analysis

The molecular structure of halogenated pyridines is characterized by the presence of halogen atoms, which can significantly influence the electronic properties of the molecule. For example, the synthesis of 5-bromo-2-chloro-4-fluoro-3-iodopyridine demonstrates the ability to introduce multiple halogens into the pyridine ring, which can be used as intermediates for the synthesis of pentasubstituted pyridines . The electronic effects of the halogens can also affect the reactivity and stability of the molecule, as seen in the synthesis of 5-aryl-2,2'-bipyridines, where the fluorine atoms influence the photophysical properties of the compounds .

Chemical Reactions Analysis

Halogenated pyridines can undergo various chemical reactions, including cross-coupling, halogen dance reactions, and rearrangements. For instance, the Suzuki coupling reaction has been used to synthesize 6-[5-chloro-2-(trifluoromethyl)phenyl]-3-fluoro-2-methylpyridine, demonstrating the utility of halogenated pyridines in forming carbon-carbon bonds . Additionally, the aza-Cope rearrangement has been employed in the synthesis of 4-fluoropyridines, showcasing the ability to rearrange and cyclize molecules to form pyridine rings .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-Fluoro-5-iodo-3-methylpyridine are influenced by the presence of the halogen atoms. Fluorine, being highly electronegative, can enhance the stability of the molecule and affect its reactivity. Iodine, on the other hand, is a larger atom that can be used as a handle for further chemical transformations due to its relatively lower bond strength. The synthesis of related compounds, such as methyl 4-fluoro-3-methylpyridine-2-carboxylate, involves steps like oxidation, nitration, and reduction, which can be indicative of the reactivity of the fluorinated pyridine ring . The thermal behavior of related fluorinated compounds, such as lanthanide complexes with 2-fluorobenzoic acid, also provides insight into the stability of such molecules .

科学的研究の応用

Synthesis and Functionalization

- 2-Fluoro-5-iodo-3-methylpyridine has been utilized in the efficient functionalization of pyridinylmethyl compounds, such as in the synthesis of cognition-enhancing drugs. For example, it has been used in the preparation of 10, 10-Bis[(2-fluoro-4-pyridinyl)methyl]-9(10H)-anthracenone (DMP 543), an agent that enhances acetylcholine release (Pesti et al., 2000).

Spectroscopic and Electronic Analysis

- Studies involving 2-Fluoro-5-iodo-3-methylpyridine have focused on its geometrical optimization and spectroscopic analysis using Density-functional theory. Intramolecular hydrogen bonding interactions, molecular orbital energies, and non-linear optic properties have been extensively examined. The compound's electronic influence in various solvents and its reactivity in biological contexts, including protein interactions, have also been a subject of research (Selvakumari et al., 2022).

Halogen Substitution and Isomerization

- Research has been conducted on pyridines substituted with various elements, including 2-Fluoro-5-iodo-3-methylpyridine. This includes studies on halogen/halogen displacement in pyridines, exploring the chemical reactions and structural transformations that occur under different conditions (Schlosser & Cottet, 2002).

Herbicidal Applications

- 2-Fluoro-5-iodo-3-methylpyridine derivatives have been synthesized and evaluated for their herbicidal activities. The compound's effectiveness in inhibiting photosystem II electron transport in plants has been a significant area of research, demonstrating its potential in agricultural applications (Liu et al., 2005).

Pharmaceutical Research

- In pharmaceutical research, 2-Fluoro-5-iodo-3-methylpyridine has been studied for its potential in synthesizing antiviral nucleosides and other therapeutic agents. Its role in creating novel compounds with potential antiviral activities, particularly against herpes viruses, has been explored (Watanabe et al., 1983).

Safety And Hazards

特性

IUPAC Name |

2-fluoro-5-iodo-3-methylpyridine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5FIN/c1-4-2-5(8)3-9-6(4)7/h2-3H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INXPRWIQPCLWQD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CN=C1F)I |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5FIN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00626820 |

Source

|

| Record name | 2-Fluoro-5-iodo-3-methylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00626820 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.01 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Fluoro-5-iodo-3-methylpyridine | |

CAS RN |

205245-17-6 |

Source

|

| Record name | 2-Fluoro-5-iodo-3-methylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00626820 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[(Dimethylamino)methyl]phenylboronic acid](/img/structure/B1322475.png)

![2,3-Dihydrospiro[indene-1,4'-piperidine] hydrochloride](/img/structure/B1322479.png)

![Imidazo[1,5-a]pyridine-6-carboxylic acid](/img/structure/B1322488.png)